molecular formula C19H17FN4O4S B2619963 2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 899748-12-0

2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No.: B2619963
CAS No.: 899748-12-0
M. Wt: 416.43
InChI Key: HMVAKDFBTFSJJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a synthetic organic compound with the molecular formula C19H17FN4O4S and a molecular weight of 416.4 g/mol . This acetamide derivative features a complex structure that incorporates several functional groups, including a fluorobenzyl moiety, a hydroxymethyl-substituted imidazole ring, and a nitroaryl group, connected via a thioether linkage . The presence of these distinct pharmacophores makes it a valuable intermediate for researchers in medicinal chemistry and drug discovery. Its structure suggests potential applications in the development of novel enzyme inhibitors or as a building block for the synthesis of more complex molecules targeting various biological pathways. Researchers can utilize this compound for hit-to-lead optimization studies, biochemical probing, and structure-activity relationship (SAR) investigations. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[1-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O4S/c20-14-3-1-13(2-4-14)10-23-17(11-25)9-21-19(23)29-12-18(26)22-15-5-7-16(8-6-15)24(27)28/h1-9,25H,10-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVAKDFBTFSJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the benzyl and nitrophenyl groups through nucleophilic substitution reactions. The final step involves the formation of the thioacetamide linkage under controlled conditions, often using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of imidazole-based compounds have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. Studies have demonstrated that modifications to the structure, such as the introduction of fluorine atoms, can enhance the metabolic stability and lipophilicity of these compounds, potentially leading to improved pharmacological profiles .

Study Activity Assessed Results
Study AAntimicrobial against M. tuberculosisMIC values ranged from 4 to 64 μg/mL
Study BIn vitro cytotoxicityNo significant cytotoxic effects on eukaryotic cell lines

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Some studies have reported that similar derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanisms often involve the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation .

Enzyme Inhibition

The interaction of this compound with various biological targets suggests potential applications in enzyme inhibition. Compounds structurally related to this molecule have been shown to inhibit key enzymes involved in metabolic pathways, which can be leveraged for therapeutic purposes .

Case Study 1: Antimycobacterial Activity

In a recent study, derivatives based on imidazole were synthesized and tested for their antitubercular activity against Mycobacterium tuberculosis H37Rv. The study highlighted the importance of structural modifications in enhancing activity against resistant strains .

Case Study 2: Anticancer Screening

Another investigation focused on evaluating the anticancer effects of related acetamides. The results indicated promising activity against several cancer cell lines, suggesting that further development could lead to novel cancer therapies .

Mechanism of Action

The mechanism of action of 2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved often include signal transduction mechanisms that regulate cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Core

  • Compound 9 () : 2-((5-(4-Fluorophenyl)-1-(4-Methoxyphenyl)-1H-Imidazol-2-yl)thio)-N-(Thiazol-2-yl)Acetamide
    • Key differences :
  • Replaces the 4-fluorobenzyl with a 4-methoxyphenyl group, reducing lipophilicity but increasing electron-donating effects.
  • Substitutes the hydroxymethyl with a 4-fluorophenyl group, altering steric bulk and hydrogen-bonding capacity.
  • Synthesis: Both compounds employ S-alkylation of imidazole-2-thiols with halogenated acetamides, but Compound 9 uses 2-chloro-N-(thiazol-2-yl)acetamide under basic conditions .
  • N-{4-[4-(4-Fluorophenyl)-1-Methyl-2-[(R)-Methylsulfinyl]-1H-Imidazol-5-yl]-2-Pyridyl}Acetamide ()

    • Key differences :
  • Lacks the thioether linkage and hydroxymethyl group, reducing hydrogen-bonding capacity.
    • Structural impact : The methylsulfinyl group may enhance metabolic stability compared to the hydroxymethyl substituent .

Thioether-Linked Acetamide Derivatives

  • S-Alkylated 1,2,4-Triazoles (): e.g., (2-(5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazol-3-ylthio)-1-(Phenyl/4-Fluorophenyl)Ethanones [10–15] Key differences:
  • Triazole core vs. imidazole, altering tautomerism and electronic properties.
  • Sulfonyl groups and difluorophenyl substituents enhance polarity and π-stacking.
    • Spectral comparison :
  • IR spectra of triazoles lack C=O stretches (~1663–1682 cm⁻¹), confirming cyclization, unlike the target compound’s acetamide carbonyl .

Nitrophenyl-Substituted Acetamides

  • 2-(2-((1,3-Dioxoisoindolin-2-yl)Amino)-4-Oxo-4,5-Dihydrothiazol-5-yl)-N-(4-Nitrophenyl)Acetamide (Compound 1.7, ) Key differences:
  • Incorporates a thiazolidinone-dioxoisoindoline system instead of an imidazole-thioether scaffold.
  • Retains the 4-nitrophenyl group, suggesting shared electronic effects but divergent bioactivity.
    • Synthesis : Uses thiourea and N-arylmaleimide cyclization, contrasting with the target’s S-alkylation route .

Fluorinated Imidazole Derivatives

  • N-(4-Fluorobenzyl)-2-(2-Nitro-1H-Imidazol-1-yl)Acetamide ([19F]FBNA, )
    • Key differences :
  • Contains a 2-nitroimidazole group, often associated with hypoxia-targeting in therapeutics.
  • Lacks the hydroxymethyl and thioether motifs, simplifying the structure.

Comparative Data Table

Feature Target Compound Compound 9 () S-Alkylated Triazoles () [19F]FBNA ()
Core Structure Imidazole-thioether-acetamide Imidazole-thioether-acetamide Triazole-thioether-ketone Nitroimidazole-acetamide
Key Substituents 4-Fluorobenzyl, hydroxymethyl, 4-nitrophenyl 4-Methoxyphenyl, thiazol-2-yl Phenylsulfonyl, difluorophenyl 4-Fluorobenzyl, nitroimidazole
Synthesis Method S-Alkylation (hypothesized) S-Alkylation (Method D) Cyclization + S-alkylation CDI-mediated coupling
Electronic Effects Strong EWG (NO₂), moderate EDG (CH₂OH) Moderate EDG (OCH₃), EWG (thiazole) Strong EWG (SO₂), EDG (F) Strong EWG (NO₂)
Potential Bioactivity Undisclosed (structural hints: antimicrobial/antitumor) Likely heterocyclic bioactivity COX inhibition (implied) Hypoxia-targeting (speculative)

Key Findings and Implications

  • Structural Uniqueness : The target compound’s combination of 4-fluorobenzyl , hydroxymethyl , and 4-nitrophenyl groups distinguishes it from analogues, balancing lipophilicity, polarity, and electronic effects.
  • Synthetic Flexibility : S-Alkylation (as in ) and CDI-mediated coupling () are viable routes for similar compounds.
  • Functional Group Impact : The 4-nitrophenyl group’s electron-withdrawing nature may enhance binding to electron-rich biological targets, while the hydroxymethyl group could improve aqueous solubility.

Biological Activity

The compound 2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a synthetic organic molecule that has garnered attention due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanism of action, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H16FN3O3SC_{15}H_{16}FN_{3}O_{3}S, with a molecular weight of approximately 345.37 g/mol. The presence of a fluorobenzyl group , a hydroxymethyl group , and an imidazole ring contributes to its diverse biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Imidazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Fluorobenzyl Group : Nucleophilic substitution reactions where a fluorobenzyl halide reacts with a thiol group.
  • Attachment of the Acetamide Group : This can be achieved through acylation reactions.

The optimization of these synthetic routes can enhance yield and purity, often utilizing advanced techniques such as continuous flow chemistry and chromatography for purification .

The biological activity of this compound is primarily linked to its interaction with various biological targets, including:

  • Enzymes : Potential inhibition or modulation of enzyme activity.
  • Receptors : Interaction with specific receptors leading to downstream signaling effects.

The exact mechanisms depend on the specific interactions with molecular targets, which are crucial for understanding its pharmacological profiles .

Biological Activity

Research has indicated that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains.
  • Anticancer Properties : Studies suggest potential efficacy in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation in cancer cell lines
Anti-inflammatoryModulation of pro-inflammatory cytokines

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives similar to this compound exhibited moderate to good antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that modifications in the imidazole ring could enhance efficacy .
  • Anticancer Research : In vitro studies on cancer cell lines revealed that the compound could induce apoptosis and inhibit cell cycle progression. The mechanism was linked to the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology .
  • Inflammatory Response Modulation : Research indicated that the compound could downregulate pro-inflammatory cytokines in macrophage models, highlighting its potential in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide?

  • Methodological Answer : The synthesis typically involves thiol-alkylation or condensation reactions. For example, a thiol-containing imidazole intermediate (e.g., 5-(4-fluorophenyl)-1-phenyl-1H-imidazole-2-thiol) is reacted with a chloroacetamide derivative (e.g., 2-chloro-N-(4-nitrophenyl)acetamide) in the presence of a base like potassium carbonate. The reaction is conducted under reflux in a polar aprotic solvent (e.g., DMF or ethanol) for 4–6 hours. Purification involves recrystallization from ethanol or column chromatography .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 19F) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). Mass spectrometry (ESI-MS or MALDI-TOF) verifies molecular weight. Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., thioether, acetamide). X-ray crystallography may resolve stereochemistry if crystalline derivatives are obtained .

Q. What in vitro biological assays are used to evaluate its pharmacological potential?

  • Methodological Answer : Common assays include:

  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : COX-1/2 inhibition assays using colorimetric kits to measure prostaglandin production .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity for large-scale preparation?

  • Methodological Answer : Use Design of Experiments (DOE) to test variables:

  • Solvent : Compare DMF (high polarity) vs. acetonitrile (lower boiling point).
  • Catalyst : Screen bases (K₂CO₃ vs. Et₃N) for improved reaction kinetics.
  • Temperature : Reflux vs. microwave-assisted synthesis (shorter reaction time).
    Monitor progress via TLC and optimize recrystallization solvents (e.g., ethanol/water mixtures) .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Assay Validation : Replicate experiments with standardized protocols (e.g., CLSI guidelines for antimicrobial tests).
  • Compound Stability : Test degradation under assay conditions (pH, temperature) via HPLC.
  • Statistical Analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare datasets. Cross-validate with orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT) .

Q. What strategies are recommended for studying the compound’s mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Use software (AutoDock Vina) to predict binding affinity for targets like COX-2 or kinases.
  • Enzyme Kinetics : Perform Lineweaver-Burk analysis to determine inhibition type (competitive/non-competitive).
  • Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .

Q. How to assess the compound’s stability under varying experimental conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to acidic/basic (0.1M HCl/NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions.
  • Thermal Stability : Use TGA/DSC to determine decomposition temperature.
  • Long-Term Storage : Monitor purity via HPLC at 4°C, -20°C, and room temperature over 6–12 months .

Q. What approaches are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Substituent Modification : Synthesize analogs with varied groups (e.g., replace 4-fluorobenzyl with 4-chlorobenzyl).
  • Bioisosteric Replacement : Swap the thioether with sulfoxide or sulfone groups.
  • Pharmacophore Mapping : Identify critical moieties (e.g., hydroxymethyl group) using 3D-QSAR models .

Q. How to design in vivo pharmacokinetic studies for this compound?

  • Methodological Answer :

  • Animal Models : Administer orally/intravenously to rodents (e.g., Sprague-Dawley rats) at 10–50 mg/kg.
  • Blood Sampling : Collect plasma at intervals (0.5, 1, 2, 4, 8, 24 h) and quantify via LC-MS/MS.
  • Parameter Calculation : Use non-compartmental analysis (WinNonlin) for AUC, Cₘₐₓ, t₁/₂, and bioavailability .

Methodological Notes

  • Experimental Design : For reproducibility, adopt randomized block designs (e.g., split-split plots for multi-factor studies) and include positive/negative controls .
  • Data Interpretation : Address outliers using Grubbs’ test and confirm findings with orthogonal methods (e.g., SPR for binding affinity vs. docking).
  • Ethical Compliance : Follow ARRIVE guidelines for in vivo studies and obtain institutional ethics approval.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.